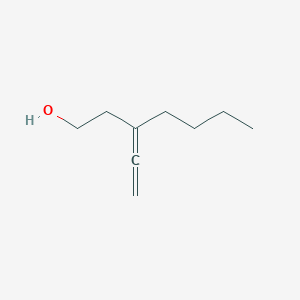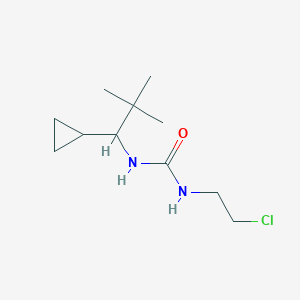
N-(2-Chloroethyl)-N'-(1-cyclopropyl-2,2-dimethylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloroethyl)-N’-(1-cyclopropyl-2,2-dimethylpropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-(1-cyclopropyl-2,2-dimethylpropyl)urea typically involves the reaction of a suitable amine with an isocyanate or a carbamate. One possible synthetic route is the reaction of 2-chloroethylamine with 1-cyclopropyl-2,2-dimethylpropyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C, to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chloroethyl)-N’-(1-cyclopropyl-2,2-dimethylpropyl)urea may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Chloroethyl)-N’-(1-cyclopropyl-2,2-dimethylpropyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Hydrolysis: In the presence of water or aqueous acids/bases, the urea moiety can undergo hydrolysis to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, thiols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Aqueous acids (HCl, H2SO4) or bases (NaOH, KOH)
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as N-(2-hydroxyethyl)-N’-(1-cyclopropyl-2,2-dimethylpropyl)urea can be formed.
Oxidation Products: Oxidized derivatives with functional groups such as alcohols, ketones, or carboxylic acids.
Reduction Products: Reduced derivatives with functional groups such as amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(2-Chloroethyl)-N’-(1-cyclopropyl-2,2-dimethylpropyl)urea depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Chloroethyl)-N’-cyclohexylurea
- N-(2-Chloroethyl)-N’-phenylurea
- N-(2-Chloroethyl)-N’-methylurea
Uniqueness
N-(2-Chloroethyl)-N’-(1-cyclopropyl-2,2-dimethylpropyl)urea is unique due to the presence of the cyclopropyl and dimethylpropyl groups, which can impart distinct steric and electronic properties. These features may influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
54187-42-7 |
|---|---|
Molekularformel |
C11H21ClN2O |
Molekulargewicht |
232.75 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-(1-cyclopropyl-2,2-dimethylpropyl)urea |
InChI |
InChI=1S/C11H21ClN2O/c1-11(2,3)9(8-4-5-8)14-10(15)13-7-6-12/h8-9H,4-7H2,1-3H3,(H2,13,14,15) |
InChI-Schlüssel |
CHKLYOGNXUUDQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C1CC1)NC(=O)NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


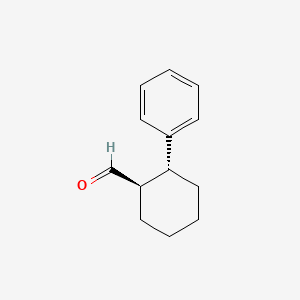
![methyl N-[(benzyloxy)carbonyl]-beta-alanylalaninate](/img/structure/B14632079.png)
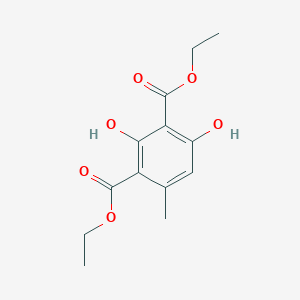
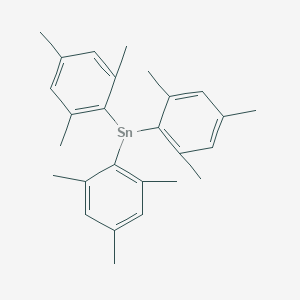
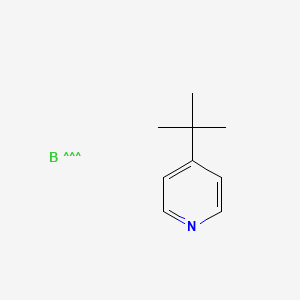
![2,6-Dimethyl-4-[(4-methylphenyl)methyl]phenol](/img/structure/B14632103.png)
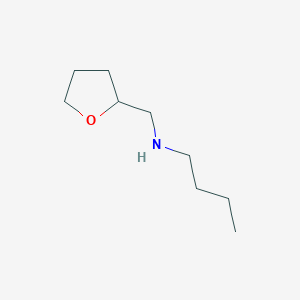
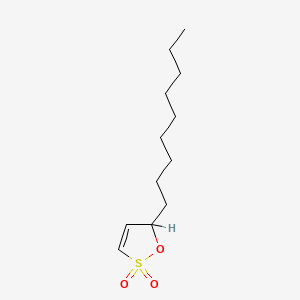
![(2R)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14632118.png)
![Benzene, [(R)-propylsulfinyl]-](/img/structure/B14632125.png)
![Dodecyl(methyl)[(3-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14632126.png)
![Methyl {6-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14632127.png)

